molecular formula C9H11ClO3S B1443144 5-Methoxy-2,4-dimethylbenzenesulfonyl chloride CAS No. 91179-11-2

5-Methoxy-2,4-dimethylbenzenesulfonyl chloride

Cat. No.: B1443144
CAS No.: 91179-11-2
M. Wt: 234.7 g/mol
InChI Key: AMZJHRQSVQIDBS-UHFFFAOYSA-N
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Description

5-Methoxy-2,4-dimethylbenzenesulfonyl chloride is an aromatic sulfonyl chloride derivative characterized by a methoxy group (-OCH₃) at position 5 and methyl groups (-CH₃) at positions 2 and 4 on the benzene ring. The sulfonyl chloride (-SO₂Cl) functional group renders the compound highly reactive, making it a critical intermediate in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds used in pharmaceuticals, agrochemicals, and materials science . Its substituents influence its electronic properties (methoxy as electron-donating, methyl as weakly electron-donating) and steric profile, which collectively modulate reactivity and solubility.

Properties

IUPAC Name

5-methoxy-2,4-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-6-4-7(2)9(14(10,11)12)5-8(6)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZJHRQSVQIDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 5-Methoxy-2,4-dimethylbenzene

  • Starting Material: 5-Methoxy-2,4-dimethylbenzene (or closely related dimethyl-methoxybenzene derivatives).
  • Sulfonating Agents: Chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) are commonly used to introduce the sulfonyl group.
  • Reaction Conditions: The reaction is typically carried out under controlled temperature (0–10°C) to avoid over-sulfonation and side reactions. The aromatic substrate is dissolved in an inert solvent such as dichloroethane or dichloromethane to facilitate sulfonation.

Example Procedure:

  • Dissolve 5-methoxy-2,4-dimethylbenzene in dichloroethane and cool in an ice bath.
  • Add chlorosulfonic acid dropwise under stirring, maintaining the temperature below 10°C.
  • Stir the mixture for 1–2 hours to complete sulfonation.
  • Quench the reaction by pouring into ice water, separating the organic phase containing the sulfonyl chloride intermediate.

Chlorination to Form Sulfonyl Chloride

  • After sulfonation, the intermediate sulfonic acid or sulfonate is converted to the sulfonyl chloride using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
  • The chlorination is typically performed at mild temperatures (room temperature to 80°C) to ensure high yield and purity.

Representative Experimental Data and Yields

Step Reagents & Conditions Product Yield (%) Notes
Sulfonation 5-Methoxy-2,4-dimethylbenzene, chlorosulfonic acid, dichloroethane, 0–10°C, 2 h 5-Methoxy-2,4-dimethylbenzenesulfonic acid (intermediate) ~85% Controlled temp to avoid polysulfonation
Chlorination Thionyl chloride, reflux or 70–80°C, 1–2 h This compound 80–90% High purity after distillation

Alternative and Related Synthetic Routes

  • Some synthetic routes start from 2,5-dimethoxybenzenesulfonyl chloride derivatives, which are then selectively methylated or modified to achieve the 5-methoxy-2,4-dimethyl substitution pattern.
  • Reduction and substitution reactions on benzenesulfonyl chlorides have been reported to prepare related sulfonyl derivatives, but direct sulfonation-chlorination remains the most practical and scalable method.

Analytical and Characterization Techniques for Prepared Compound

To ensure the quality and structural integrity of this compound, the following methods are standard:

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Parameters Yield (%) Reference/Notes
Sulfonation Chlorosulfonic acid, dichloroethane, 0–10°C 2 hours stirring, ice bath ~85% Controlled temp to avoid side reactions
Chlorination Thionyl chloride, reflux or 70–80°C 1–2 hours reaction time 80–90% Purification by distillation
Alternative routes Sulfonyl chloride derivatives + methylation Multi-step, less common Variable Less efficient for scale-up

Research Findings and Industrial Relevance

  • The sulfonation followed by chlorination method is well-established for producing sulfonyl chlorides with high purity and yield, suitable for pharmaceutical intermediates.
  • The presence of the methoxy group at position 5 and methyl groups at positions 2 and 4 enhances reactivity towards nucleophiles, making this compound highly valuable in sulfonamide synthesis.
  • Industrial processes optimize reaction times, temperatures, and reagent ratios to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,4-dimethylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioate Derivatives: Formed from the reaction with thiols.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
5-Methoxy-2,4-dimethylbenzenesulfonyl chloride serves as a crucial intermediate in the synthesis of more complex organic compounds. Its sulfonyl chloride functionality allows it to participate in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.

Table 1: Reactions Involving this compound

Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionReacts with amines to form sulfonamidesSulfonamide derivatives
Coupling ReactionsUsed in coupling reactions to form biaryl compoundsBiaryl sulfonamides
Protection of Functional GroupsProtects amines or alcohols during synthesisProtected intermediates

Biological Applications

Antimicrobial Properties
Research has indicated that this compound exhibits potential antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus.

Case Study: Antibacterial Efficacy
A study evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics. This suggests its potential as a lead compound in developing new antibacterial therapies.

Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it interacts with dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. It was found to competitively inhibit DHPS, showcasing its potential in antibiotic development.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be employed in various formulations and processes.

Agricultural Chemistry
The compound is being explored for potential applications as a pesticide or herbicide due to its biological activity against microorganisms. This avenue of research could lead to the development of new agricultural products that are effective and environmentally friendly.

Case Studies and Research Findings

Case Study: Enzyme Interaction
A research project focused on the interaction of this compound with dihydropteroate synthase (DHPS) demonstrated its competitive inhibition properties. This finding is significant as it highlights the compound's potential as a lead for developing new antibacterial therapies targeting folate biosynthesis pathways.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,4-dimethylbenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the substitution reactions with various nucleophiles. This reactivity is crucial for its role in organic synthesis and modification of biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with five analogous sulfonyl chlorides, highlighting substituent effects, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 5-OCH₃, 2-CH₃, 4-CH₃, 1-SO₂Cl C₉H₁₁ClO₃S ~234.7 Moderate reactivity due to electron-donating groups; used in sulfonamide synthesis.
5-Acetamido-2,4-dimethylbenzenesulfonyl chloride 5-NHCOCH₃, 2-CH₃, 4-CH₃, 1-SO₂Cl C₁₀H₁₂ClNO₃S ~261.7 Acetamido group enhances polarity; potential for hydrogen bonding in drug intermediates.
5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride 5-Cl, 2-OCH₃, 4-CH₃, 1-SO₂Cl C₈H₈Cl₂O₃S 255.12 Electron-withdrawing Cl increases reactivity; used in electrophilic substitutions.
4-Bromo-5-methoxy-2-methylbenzenesulfonyl chloride 4-Br, 5-OCH₃, 2-CH₃, 1-SO₂Cl C₈H₈BrClO₃S ~296.0 Bromine enhances leaving-group potential; applicable in cross-coupling reactions.
3-Chloro-2-methylbenzene-1-sulfonyl chloride 3-Cl, 2-CH₃, 1-SO₂Cl C₇H₆Cl₂O₂S 233.14 Bioactive as a hydroxysteroid dehydrogenase inhibitor; Cl at meta position directs reactivity.
5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzenesulfonyl chloride 5-isoxazolyl, 2-CH₃, 1-SO₂Cl C₁₂H₁₃ClN₂O₃S 300.76 Isoxazole ring adds steric bulk; potential use in heterocyclic drug synthesis.

Key Research Findings

Reactivity Trends :

  • Electron-withdrawing substituents (e.g., Cl, Br) increase the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitutions. For example, 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride reacts faster with amines than the methoxy-methyl analog .
  • Methoxy and methyl groups reduce reactivity compared to halogens but improve solubility in organic solvents, facilitating purification .

Biological Activity :

  • 3-Chloro-2-methylbenzene-1-sulfonyl chloride demonstrates inhibition of hydroxysteroid dehydrogenase, highlighting the role of chloro-methyl substitution in enzyme targeting .

Synthetic Utility :

  • The isoxazole-containing derivative () is structurally complex, enabling applications in synthesizing kinase inhibitors or antimicrobial agents .
  • Brominated analogs (e.g., 4-Bromo-5-methoxy-2-methylbenzenesulfonyl chloride) are valuable in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

Stability and Storage :

  • Sulfonyl chlorides, including this compound, are moisture-sensitive and typically stored under inert atmospheres (e.g., argon) to prevent hydrolysis .

Biological Activity

5-Methoxy-2,4-dimethylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group attached to a methoxy-substituted aromatic ring. The molecular formula is C10H13ClO2SC_10H_{13}ClO_2S, and its structure is represented as follows:

  • Sulfonyl Group : Essential for biological activity.
  • Methoxy Group : Enhances solubility and bioavailability.
  • Dimethyl Substituents : Influence the compound's steric properties and reactivity.

The biological activity of this compound is primarily attributed to its sulfonamide moiety. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis, leading to antibacterial effects. Furthermore, the compound may interact with various biological targets due to its structural features, potentially enhancing its therapeutic efficacy.

Antibacterial Properties

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The mechanism involves mimicking para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting the enzymes involved in folate synthesis, these compounds can effectively reduce bacterial proliferation.

Anti-inflammatory Effects

In addition to antibacterial activity, sulfonamides have been reported to possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the antibacterial efficacy of various sulfonamide derivatives, including this compound. Results showed a significant reduction in bacterial growth against Gram-positive bacteria.
Study 2 Explored the anti-inflammatory effects of the compound in a murine model of inflammation. The results indicated reduced levels of pro-inflammatory cytokines in treated groups compared to controls.
Study 3 A pharmacokinetic study demonstrated improved bioavailability due to the methoxy group, suggesting potential for oral administration in therapeutic applications.

Applications in Drug Development

The unique properties of this compound make it a promising candidate for further drug development:

  • Modification Potential : Its structure allows for modifications that can enhance potency or selectivity for specific biological targets.
  • Combination Therapies : The compound may be explored as part of combination therapies to enhance efficacy against resistant bacterial strains.

Q & A

Q. How can degradation pathways be elucidated under thermal or photolytic stress?

  • Methodological Answer : Use:
  • Thermogravimetric Analysis (TGA) : Identify decomposition temperatures.
  • LC-MS/MS : Characterize degradation products (e.g., sulfonic acids, chlorinated byproducts) .

Data Contradiction Analysis

  • Hazard Classification : Some SDS sheets (e.g., Combi-Blocks) report "no known hazards," while others (e.g., Alfa Aesar) highlight skin/eye irritation. Resolve by cross-referencing with experimental data and regulatory guidelines (e.g., GHS) .
  • Reaction Yields : Variability in sulfonamide synthesis may stem from differences in amine nucleophilicity or solvent purity. Standardize reagents and validate protocols with control reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methoxy-2,4-dimethylbenzenesulfonyl chloride

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